3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole
Overview
Description
“3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole” is a chemical compound that belongs to the class of organic compounds known as isoxazoles . Isoxazoles are compounds containing an isoxazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .
Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and ring-opening reactions . The specific reactions that “this compound” can undergo are not available in the literature.
Scientific Research Applications
Antitumor Activity
Research has explored the synthesis of hetero annulated carbazoles, including 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, which showed potential as an antitumor agent. This compound exhibited notable selective growth inhibition in MCF-7 cell lines, suggesting its utility in cancer treatment (Murali, Sparkes, & Prasad, 2017).
Anticonvulsant Activity
The synthesis of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones has been reported, with some of these compounds displaying promising anticonvulsant activities. This highlights the potential of 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole derivatives in treating seizures (Vijaya Raj & Narayana, 2006).
Chemical Synthesis and Structural Studies
Studies have been conducted on the synthesis and structural analysis of this compound and its derivatives. These include spectral studies, crystal structure analysis, and molecular docking, providing insights into the molecular configurations and potential applications of these compounds (Sreenatha et al., 2017).
Antioxidant Properties
Research on bromophenol derivatives, including those similar to this compound, has shown potent antioxidant activities. These compounds demonstrate potential for preventing oxidative deterioration in various applications, such as in food and pharmaceuticals (Li, Li, Gloer, & Wang, 2011).
Antibacterial Applications
Certain bromophenol derivatives related to this compound have demonstrated moderate antibacterial activity. This suggests potential applications in developing new antibacterial agents (Xu et al., 2003).
Properties
IUPAC Name |
3-bromo-5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-13-8-4-2-7(3-5-8)9-6-10(11)12-14-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKZAXMPADQPAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656828 | |
Record name | 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120215-02-2 | |
Record name | 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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